L-2-Trifluoromethylphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

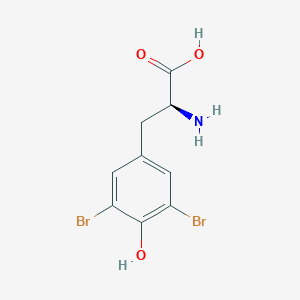

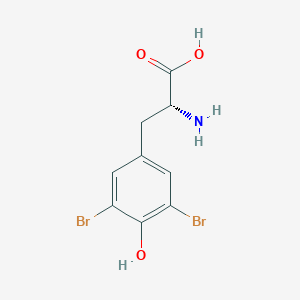

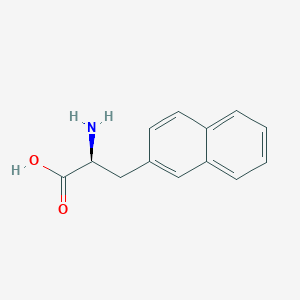

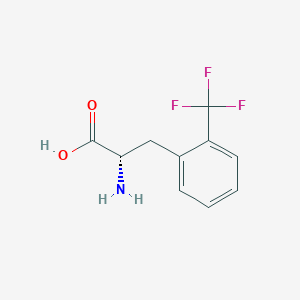

L-2-Trifluoromethylphenylalanine (L-2-TFMP) is an amino acid derivative with a unique trifluoromethyl functional group. It is an important tool in synthetic organic chemistry and has a wide range of applications in the pharmaceutical, biochemical, and biotechnological fields. L-2-TFMP has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and non-peptide compounds. It is also a useful reagent in peptide synthesis and other organic reactions.

Aplicaciones Científicas De Investigación

1. Biocatalysis and Metabolic Engineering

L-2-Trifluoromethylphenylalanine and its analogs play a significant role in biocatalysis and metabolic engineering. For instance, NADPH-dependent homophenylalanine dehydrogenase has been developed by engineering the NADPH-dependent glutamate dehydrogenase from Escherichia coli for the bioconversion of the keto acid precursor 2-oxo-4-phenylbutyric acid (2-OPBA) into L-homophenylalanine. This process is pivotal for the production of L-homophenylalanine as a versatile pharmaceutical intermediate, showcasing the potential of L-2-Trifluoromethylphenylalanine analogs in enzyme-catalyzed reactions and metabolic engineering of whole-cell biocatalysis (Li & Liao, 2014).

2. Protein-small Molecule Interactions

Studies on protein-small molecule interactions involving L-2-Trifluoromethylphenylalanine derivatives, such as N-trifluoroacetyl-D-(and L-)-p-fluorophenylalanine, have provided insights into the molecular details of enzyme-inhibitor interactions. Magnetic resonance studies have shed light on the binding constants and the molecular interactions within the active sites of enzymes like α-chymotrypsin, indicating the potential applications of these compounds in understanding and modulating enzyme functions (Gammon, Smallcombe, & Richards, 1972).

3. Amino Acid Transport and Drug Delivery

L-2-Trifluoromethylphenylalanine and its related compounds are significant in studying amino acid transport mechanisms. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of aromatic amino acid derivatives including L-dopa, a derivative of phenylalanine. Understanding the mechanisms of substrate recognition by LAT1, which is responsible for the permeation of amino acid-related drugs through the plasma membrane, is crucial for the development of new drug delivery systems and therapeutic agents (Uchino et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of 2-Trifluoromethyl-L-Phenylalanine is the Tyrosine-tRNA ligase in humans . This enzyme plays a crucial role in protein synthesis by attaching the amino acid tyrosine to the appropriate tRNA molecule .

Mode of Action

2-Trifluoromethyl-L-Phenylalanine interacts with its target, the Tyrosine-tRNA ligase, by mimicking the natural substrate of the enzyme, L-phenylalanine .

Biochemical Pathways

protein synthesis pathway . By interacting with Tyrosine-tRNA ligase, it may disrupt the normal process of tyrosine incorporation into proteins, potentially leading to altered protein function or expression .

Result of Action

Given its interaction with Tyrosine-tRNA ligase, it may lead to changes in protein synthesis, potentially affecting cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Propiedades

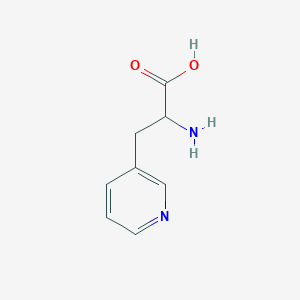

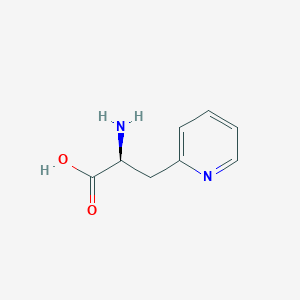

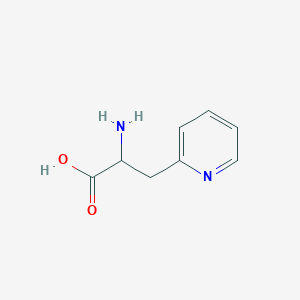

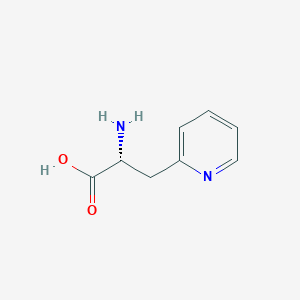

IUPAC Name |

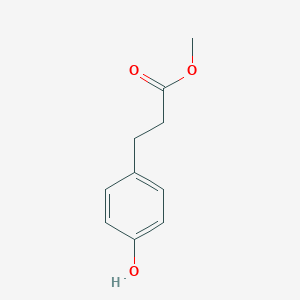

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 |

Source

|

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-Trifluoromethylphenylalanine | |

CAS RN |

119009-47-1 |

Source

|

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.